4-Chloro-6,7,8-trimethoxyquinazoline
Overview
Description
4-Chloro-6,7,8-trimethoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O3 and a molecular weight of 254.67 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Scientific Research Applications
4-Chloro-6,7,8-trimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit cell proliferation.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with cellular targets.
Chemical Research: It serves as a precursor for synthesizing other quinazoline derivatives with potential therapeutic applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-6,7,8-trimethoxyquinazoline can be synthesized from natural gallic acid through a series of chemical reactions. The synthetic route involves the following steps :
Formation of 6,7,8-trimethoxyquinazoline: Gallic acid is first converted to 6,7,8-trimethoxyquinazoline.
Chlorination: The 6,7,8-trimethoxyquinazoline is then chlorinated to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7,8-trimethoxyquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, leading to the formation of 4-amino derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aryl or benzyl amines in the presence of solvents like 2-propanol are commonly used.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products
4-Amino Derivatives: These are major products formed through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 4-chloro-6,7,8-trimethoxyquinazoline involves its interaction with specific molecular targets in cells. It is known to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trimethoxyquinazoline: Lacks the chlorine atom at the 4-position.
4-Amino-6,7,8-trimethoxyquinazoline: Formed by replacing the chlorine atom with an amino group.
Uniqueness
4-Chloro-6,7,8-trimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
4-chloro-6,7,8-trimethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICRHXSGPYQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186995 | |
Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33371-00-5 | |
Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33371-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033371005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33371-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6,7,8-trimethoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-6,7,8-trimethoxyquinazoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9BXQ4BGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chloro-6,7,8-trimethoxyquinazoline in the context of the research article?
A1: The research article focuses on synthesizing novel N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives for potential anticancer activity. this compound serves as the crucial starting material for synthesizing these derivatives. The authors developed a novel synthesis route for this compound starting from natural gallic acid []. This highlights the compound's importance as a building block for further chemical modification and exploration of potential therapeutic agents.
Q2: How was this compound characterized in the study?
A2: The researchers confirmed the structure of this compound using a combination of techniques:
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